molecular formula C23H44N6O7 B14211807 L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- CAS No. 562834-11-1

L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl-

Cat. No.: B14211807
CAS No.: 562834-11-1
M. Wt: 516.6 g/mol
InChI Key: QHEPCMVPJBKKIJ-WSRJKRBPSA-N
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Description

L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- is a peptide compound composed of the amino acids lysine, serine, leucine, isoleucine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized serine derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can be involved in phosphorylation and dephosphorylation processes. These interactions can modulate protein function and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysine, L-seryl-L-isoleucyl-L-isoleucylglycyl-
  • L-Leucyl-L-isoleucylglycyl-L-lysine

Uniqueness

L-Lysine, L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine and serine residues allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

562834-11-1

Molecular Formula

C23H44N6O7

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C23H44N6O7/c1-5-14(4)19(29-21(33)17(10-13(2)3)28-20(32)15(25)12-30)22(34)26-11-18(31)27-16(23(35)36)8-6-7-9-24/h13-17,19,30H,5-12,24-25H2,1-4H3,(H,26,34)(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t14-,15-,16-,17-,19-/m0/s1

InChI Key

QHEPCMVPJBKKIJ-WSRJKRBPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origin of Product

United States

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